Isoquinoline-6-sulfonyl chloride

Process chemistry Pharmaceutical intermediate manufacturing Salt formation

Isoquinoline-6-sulfonyl chloride (CAS 107322-01-0) is a heteroaromatic sulfonyl chloride building block bearing the electrophilic –SO₂Cl group at the 6-position of the isoquinoline ring system (molecular formula C₉H₆ClNO₂S, MW 227.67 g/mol). It serves as a key synthetic intermediate for producing isoquinoline-6-sulfonamide derivatives that are claimed as active pharmaceutical ingredients for glaucoma, ocular hypertension, and cardiovascular disease.

Molecular Formula C9H6ClNO2S
Molecular Weight 227.662
CAS No. 107322-01-0
Cat. No. B599793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-6-sulfonyl chloride
CAS107322-01-0
Molecular FormulaC9H6ClNO2S
Molecular Weight227.662
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C=C1S(=O)(=O)Cl
InChIInChI=1S/C9H6ClNO2S/c10-14(12,13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6H
InChIKeyKWADYKRPIUHOTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-6-sulfonyl chloride (CAS 107322-01-0): Core Chemical Identity and Procurement-Relevant Specifications


Isoquinoline-6-sulfonyl chloride (CAS 107322-01-0) is a heteroaromatic sulfonyl chloride building block bearing the electrophilic –SO₂Cl group at the 6-position of the isoquinoline ring system (molecular formula C₉H₆ClNO₂S, MW 227.67 g/mol) [1]. It serves as a key synthetic intermediate for producing isoquinoline-6-sulfonamide derivatives that are claimed as active pharmaceutical ingredients for glaucoma, ocular hypertension, and cardiovascular disease [1]. The compound is commercially available at standard purity levels of 98% (HPLC) from major suppliers, with storage recommended under inert atmosphere at room temperature . The free base form is inherently unstable during isolation and purification, a limitation that has driven the development of stable acid addition salt forms (hydrochloride, hydrobromide, sulfate, phosphate) specifically claimed in dedicated manufacturing patents [1].

Why Isoquinoline-6-sulfonyl chloride Cannot Be Substituted by 5- or 8-Positional Isomers


The position of the sulfonyl chloride substituent on the isoquinoline scaffold fundamentally determines both the biological target profile of derived sulfonamides and the synthetic accessibility of the intermediate itself. Isoquinoline-5-sulfonyl chloride derivatives have been extensively developed as Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil/HA-1077, Ripasudil) targeting cerebral vasospasm and glaucoma via a distinct kinase inhibition mechanism [1]. In contrast, isoquinoline-6-sulfonyl chloride gives rise to sulfonamide derivatives with a divergent pharmacological profile: they are claimed for intraocular pressure reduction and cardiovascular indications through mechanisms not primarily mediated by ROCK inhibition, and they have recently enabled the discovery of an entirely novel class of allosteric DNA gyrase inhibitors (exemplified by LEI-800) with activity against fluoroquinolone-resistant bacteria [1][2]. Furthermore, the free base of the 6-isomer is uniquely unstable—silica gel chromatography recovery is only 8%—necessitating proprietary acid addition salt technology to achieve industrially viable isolation, a manufacturing challenge not equivalently documented for the 5-isomer [1]. Simply interchanging positional isomers therefore introduces both pharmacological and process chemistry risks that are unacceptable for rigorous scientific or industrial procurement.

Quantitative Differentiation Evidence for Isoquinoline-6-sulfonyl chloride Against Closest Analogs


Acid Addition Salt Isolation: 6.5- to 10.5-Fold Recovery Improvement Over Free Base

The free base form of isoquinoline-6-sulfonyl chloride (compound 1) is inherently unstable during standard purification. When the crude free base obtained from the diazonium salt route was purified by silica gel column chromatography, the percent recovery was only 8% (35 mg from 280 mg of 6-aminoisoquinoline precursor) [1]. In contrast, acid addition salts prepared via the oxidative chlorination route from 6-(benzylthio)isoquinoline achieved dramatically higher isolated yields: hydrochloride salt (5a) at 52% recovery, hydrobromide salt (5b) at 84% recovery, sulfate salt (5c) at 72% recovery, and phosphate salt (5d) at 67% recovery [1]. The 6.5-fold (HCl) to 10.5-fold (HBr) improvement in isolated yield represents a transformative advance for pharmaceutical manufacturing, where intermediate recovery directly impacts cost of goods and final API purity.

Process chemistry Pharmaceutical intermediate manufacturing Salt formation

Therapeutic Indication Divergence: 6-Sulfonamide Glaucoma and Antibacterial Agents vs. 5-Sulfonamide ROCK Kinase Inhibitors

Isoquinoline-5-sulfonyl chloride serves as the key intermediate for the marketed ROCK inhibitor Fasudil (HA-1077) and the approved glaucoma drug Ripasudil, both operating through Rho-kinase inhibition (Fasudil IC₅₀ against ROCK reported as approximately 1.9 μM for the parent compound; optimized 4-ethenyl derivatives reach 6 nM) [1][2]. Isoquinoline-6-sulfonyl chloride, by contrast, is the essential building block for a structurally and pharmacologically distinct series: isoquinoline-6-sulfonamide derivatives claimed in WO 2010/146881 and WO 2012/086727 as ocular hypotensive agents for glaucoma and cardiovascular disease, whose mechanism is not primarily ROCK-mediated [3]. More recently, the 6-sulfonyl scaffold enabled the discovery of LEI-800, an allosteric DNA gyrase inhibitor (IC₅₀ = 35 nM) with potent antibacterial activity against fluoroquinolone-resistant Escherichia coli (MIC = 3.1 μM) and Klebsiella pneumoniae (MIC = 6.25 μM), targeting a binding pocket in the GyrA subunit structurally confirmed by cryo-EM to be distinct from the fluoroquinolone binding site [4].

Medicinal chemistry Kinase inhibitor Glaucoma Antibacterial

DNA Gyrase Inhibition: LEI-800 Demonstrates 35 nM Potency with a Structurally Unique Allosteric Binding Mode

The isoquinoline-6-sulfonamide chemotype, directly accessible from isoquinoline-6-sulfonyl chloride, yielded LEI-800 as the optimized lead compound. LEI-800 inhibits E. coli DNA gyrase with an IC₅₀ of 35 nM in ATP-dependent supercoiling assays [1]. Its antibacterial activity was quantified by broth microdilution: MIC = 3.1 μM against E. coli (including fluoroquinolone-resistant clinical isolates) and MIC = 6.25 μM against K. pneumoniae [1]. Single-particle cryo-EM at near-atomic resolution (EMDB/PDB deposition 8QQI) demonstrated that LEI-800 occupies a hydrophobic allosteric pocket within the GyrA subunit that is entirely distinct from the binding sites of fluoroquinolones (which target the GyrA-DNA cleavage complex) and all other known gyrase inhibitors [1][2]. This novel mechanism of action circumvents existing fluoroquinolone resistance mechanisms. No isoquinoline-5-sulfonamide or isoquinoline-8-sulfonamide derivative has been reported to exhibit this allosteric DNA gyrase inhibitory profile.

Antibacterial drug discovery DNA gyrase Allosteric inhibition Fluoroquinolone resistance

Industrial Manufacturing Route: Oxidative Chlorination of 6-(Benzylthio)isoquinoline Eliminates Unstable Diazonium Intermediate

The prior art manufacturing method for isoquinoline-6-sulfonyl chloride (Patent Documents 1 and 2: WO 2010/146881 and WO 2012/086727) proceeds via a diazonium salt of 6-aminoisoquinoline—a route explicitly characterized in US 11,535,595 as 'unfavorable as an industrial manufacturing method' due to the instability of the diazonium intermediate and the requirement for sulfurous acid gas [1]. The patented improved route instead employs 6-(benzylthio)isoquinoline (a novel intermediate, compound 4) which undergoes oxidative chlorination with 1,3-dichloro-5,5-dimethylhydantoin (or alternative chlorinating agents including sulfuryl chloride, N-chlorosuccinimide, or sodium hypochlorite) under mild conditions (room temperature or below, 1–5 hours) [1]. This route completely bypasses the diazonium species, and the resulting sulfonyl chloride can be directly precipitated as a highly pure acid addition salt by simple acid addition and filtration—eliminating the need for column chromatography, extraction workup, or recrystallization [1]. The 6-(benzylthio)isoquinoline precursor is itself prepared from readily available 6-bromoisoquinoline and benzylmercaptan in a single step [1].

Process chemistry Scale-up Oxidative chlorination Diazonium salt avoidance

Positional Isomer Synthetic Accessibility: 6-Isomer Acid Addition Salts Achieve 52–84% Recovery vs. ~11% Reported for 8-Isomer Free Base

Synthetic accessibility varies dramatically among isoquinoline sulfonyl chloride positional isomers. The isoquinoline-8-sulfonyl chloride free base, when synthesized from 8-aminoisoquinoline via diazotization/chlorsulfonation, has been reported to achieve only approximately 11% yield . Isoquinoline-5-sulfonyl chloride hydrochloride, by comparison, can be obtained in approximately 82% yield from 5-isoquinolinesulfonic acid via thionyl chloride reflux . The isoquinoline-6-sulfonyl chloride system, as documented in US 11,535,595, achieves intermediate to high recovery when isolated as acid addition salts: 52% (HCl), 84% (HBr), 72% (sulfate), and 67% (phosphate) [1]. However, as the free base, the 6-isomer is exceptionally labile (8% recovery) [1]. This creates a critical procurement distinction: the 6-isomer must be sourced as an acid addition salt to achieve practical yields, whereas the 5-isomer hydrochloride is commercially well-established and the 8-isomer suffers from inherently poor synthetic accessibility.

Synthetic accessibility Positional isomer comparison Yield optimization

Optimal Application Scenarios for Isoquinoline-6-sulfonyl chloride in Drug Discovery and Pharmaceutical Manufacturing


Development of Non-ROCK Glaucoma and Ocular Hypertension Therapeutics

Programs targeting intraocular pressure (IOP) reduction via mechanisms distinct from Rho-kinase inhibition should select isoquinoline-6-sulfonyl chloride as the key intermediate. Patent documents WO 2010/146881 and WO 2012/086727 specifically claim isoquinoline-6-sulfonamide derivatives exhibiting excellent ocular hypotensive effects [1]. Unlike the 5-sulfonyl-derived ROCK inhibitors Fasudil and Ripasudil, the 6-sulfonamide series may offer differentiated safety and efficacy profiles for glaucoma patients. The availability of stable acid addition salt forms (particularly the hydrochloride at 52% recovery and hydrobromide at 84% recovery) facilitates reliable scale-up for preclinical and clinical supply [1].

Novel Antibacterial Drug Discovery Targeting Allosteric DNA Gyrase Inhibition

The discovery that isoquinoline-6-sulfonamides act as allosteric DNA gyrase inhibitors—with LEI-800 demonstrating IC₅₀ = 35 nM, MIC = 3.1 μM against fluoroquinolone-resistant E. coli, and a cryo-EM-confirmed binding mode distinct from all existing gyrase inhibitors—establishes this scaffold as a high-priority starting point for antibacterial drug discovery [2][3]. Medicinal chemistry teams building structure-activity relationship (SAR) libraries around this chemotype require isoquinoline-6-sulfonyl chloride as the essential building block for generating diverse sulfonamide analogs. This application scenario is unique to the 6-sulfonyl isomer and cannot be pursued with the 5- or 8-isomers.

Pharmaceutical Intermediate Procurement for GMP Sulfonamide API Synthesis

For contract manufacturing organizations (CMOs) and pharmaceutical companies synthesizing isoquinoline-6-sulfonamide APIs under GMP conditions, the acid addition salt forms of isoquinoline-6-sulfonyl chloride represent the only industrially viable sourcing option. The patented manufacturing method using oxidative chlorination of 6-(benzylthio)isoquinoline eliminates the hazardous diazonium intermediate and sulfurous acid gas of the prior art, while direct acid precipitation provides high-purity product without chromatography [1]. Procurement specifications should mandate the acid addition salt form (preferably hydrochloride or hydrobromide), with Certificates of Analysis confirming purity ≥98% by HPLC and identity by ¹H NMR, as offered by commercial suppliers .

Kinase Inhibitor Selectivity Profiling Using Positional Isomer Libraries

Research groups conducting broad kinase selectivity profiling can exploit the positional isomerism of isoquinoline sulfonamides to map ATP-binding site pharmacophores. The 5-sulfonyl scaffold is well-established for ROCK and PKA/PKC inhibition [4], while the 6-sulfonyl scaffold has demonstrated distinct target engagement (DNA gyrase, non-ROCK ocular targets) [1][2]. Parallel acquisition of isoquinoline-5-sulfonyl chloride hydrochloride and isoquinoline-6-sulfonyl chloride (as acid addition salt) enables systematic SAR exploration of how sulfonamide position on the isoquinoline ring dictates kinase vs. non-kinase target selectivity—a strategy that requires both positional isomers and cannot rely on either alone.

Quote Request

Request a Quote for Isoquinoline-6-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.